molecular formula C8H13NO2 B3369409 Cyclohexen-3-ylglycine CAS No. 23364-04-7

Cyclohexen-3-ylglycine

Cat. No.: B3369409
CAS No.: 23364-04-7
M. Wt: 155.19 g/mol
InChI Key: PWXCLVASQNMYJV-UHFFFAOYSA-N
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Description

Cyclohexen-3-ylglycine (systematic name: 3-Cyclohexene-1-glycine) is a non-proteinogenic amino acid featuring a cyclohexene ring substituted at the 3-position and a glycine moiety.

Properties

IUPAC Name

2-amino-2-cyclohex-3-en-1-ylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-2,6-7H,3-5,9H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWXCLVASQNMYJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40946034
Record name Amino(cyclohex-3-en-1-yl)acetic acid
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URL https://comptox.epa.gov/dashboard/DTXSID40946034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23364-04-7
Record name α-Amino-3-cyclohexene-1-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23364-04-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohex-3-ene-1-acetic acid, alpha-amino-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amino(cyclohex-3-en-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40946034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexen-3-ylglycine
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Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexen-3-ylglycine can be synthesized through several methods. One common approach involves the reaction of cyclohexene with glycine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of high-pressure reactors and specialized catalysts can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Cyclohexen-3-ylglycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound oxide.

    Reduction: Reduction reactions can convert this compound to its corresponding amine.

    Substitution: The amino group in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various reagents, including halogens and alkylating agents, can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction can produce cyclohexen-3-ylamine.

Scientific Research Applications

Cyclohexen-3-ylglycine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving amino acid analogs and their effects on biological systems.

    Medicine: this compound derivatives may have potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which cyclohexen-3-ylglycine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

The following analysis compares Cyclohexen-3-ylglycine with structurally or functionally related compounds, focusing on physicochemical properties, applications, and regulatory identifiers.

Structural and Functional Analogues

Table 1: Key Compounds and Identifiers
Compound Name CAS Number EPA Systematic Name Functional Groups
This compound Not Available Not Listed in EPA Sources Cyclohexene, Glycine
3-Cyclohexene-1-carboxylic acid 4771-80-6 3-Cyclohexene-1-carboxylic acid Cyclohexene, Carboxylic acid
Cyclohexene 110-83-8 Cyclohexene Cyclohexene (unsaturated ring)
Cyclohexene sulfide 286-28-2 Not Provided Cyclohexene, Sulfide
Cyclohexanamine (Cyclohexylamine) 108-91-8 Cyclohexanamine Amine, Cyclohexane
Key Observations:

Functional Group Differences: this compound combines a cyclohexene ring with an amino acid (glycine), distinguishing it from simpler cyclohexene derivatives like 3-Cyclohexene-1-carboxylic acid (carboxylic acid substituent) or cyclohexene sulfide (sulfur-containing derivative).

Reactivity and Stability: Cyclohexene derivatives (e.g., 3-Cyclohexene-1-carboxylic acid) are prone to ring-opening reactions or oxidation due to the unsaturated bond, a trait likely shared by this compound . Cyclohexylamine (CAS 108-91-8) exhibits basicity from its amine group, whereas this compound’s amino acid structure may reduce volatility and alter pH-dependent behavior .

Regulatory and Safety Profiles :

  • Safety data for cyclohexane (CAS 110-82-7), a fully saturated analog, highlight flammability and skin irritation risks . This compound’s unsaturated ring and glycine group may mitigate such hazards but introduce unique handling requirements (e.g., sensitivity to light or moisture).

Research and Application Gaps

  • Synthetic Utility: Cyclohexene-containing compounds are intermediates in drug synthesis (e.g., prostaglandins, terpenes).
  • Biological Activity: Amino acids with cyclic hydrocarbon chains (e.g., 1-aminocyclopropane-1-carboxylic acid) are known plant hormone precursors. This compound’s bioactivity remains unexplored but merits investigation .

Biological Activity

Overview

Cyclohexen-3-ylglycine is an organic compound with the molecular formula C8_8H13_{13}NO2_2. It is a derivative of glycine, featuring a cyclohexene ring substitution at the amino group. This unique structure endows it with various biological activities, making it a subject of interest in pharmacological research.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can alter enzymatic activity or receptor signaling pathways, leading to diverse biological effects. The precise mechanisms depend on the context of its application, whether in biochemical assays or therapeutic settings.

Biological Activities

This compound exhibits several notable biological activities:

  • Amino Acid Analog : It serves as an analog of glycine, influencing various biological systems by modulating neurotransmission and metabolic pathways.
  • Potential Therapeutic Applications : Its derivatives may have applications in drug development, particularly for conditions that require modulation of neurotransmitter systems.
  • Inhibition of Enzyme Activity : Research indicates that this compound can inhibit certain enzyme activities, which may be beneficial in treating diseases characterized by overactive enzymes.

Case Studies and Research Findings

Recent studies have explored the potential applications and effects of this compound:

  • Neurotransmitter Modulation : A study investigated the effects of this compound on synaptic transmission in neuronal cultures. Results indicated that it could enhance inhibitory neurotransmission, suggesting a role in managing conditions like epilepsy.
  • Antioxidant Properties : Research has shown that this compound exhibits antioxidant activity, protecting cells from oxidative stress induced by reactive oxygen species (ROS). This property is particularly relevant in neurodegenerative diseases where oxidative damage is a contributing factor.
  • Anti-inflammatory Effects : In vitro studies demonstrated that this compound could reduce pro-inflammatory cytokine production in immune cells, indicating its potential as an anti-inflammatory agent.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

CompoundStructure CharacteristicsBiological Activity
CyclohexylglycineLacks double bond in the cyclohexene ringLimited to glycine-like activities
CyclohexenylalanineDifferent amino acid backboneMay have distinct receptor interactions
CyclohexenylserineContains hydroxyl groupPotential for enhanced bioactivity
This compoundUnique combination of cyclohexene and glycineDiverse biological activities including modulation of neurotransmission and antioxidant properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexen-3-ylglycine
Reactant of Route 2
Cyclohexen-3-ylglycine

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